molecular formula C10H8ClN B097423 4-Chloro-8-methylquinoline CAS No. 18436-73-2

4-Chloro-8-methylquinoline

Cat. No.: B097423
CAS No.: 18436-73-2
M. Wt: 177.63 g/mol
InChI Key: PGDPMZFATHZAIQ-UHFFFAOYSA-N
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Description

4-Chloro-8-methylquinoline is a heterocyclic aromatic compound with the molecular formula C10H8ClN. It is a derivative of quinoline, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring.

Scientific Research Applications

4-Chloro-8-methylquinoline has a wide range of applications in scientific research:

Safety and Hazards

4-Chloro-8-methylquinoline may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

While the specific future directions for 4-Chloro-8-methylquinoline are not mentioned in the search results, it is known that compounds containing the 8-hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . This suggests that this compound could potentially be used in the development of new drugs.

Biochemical Analysis

Biochemical Properties

It is known that quinoline derivatives can undergo various nucleophilic substitution reactions . These reactions can lead to the formation of new compounds, such as 4-sulfanyl, hydrazino, azido, and amino derivatives , which could potentially interact with various enzymes, proteins, and other biomolecules.

Cellular Effects

Quinoline derivatives have been found to exhibit a variety of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects . These activities suggest that 4-Chloro-8-methylquinoline could potentially influence cell function in a variety of ways.

Molecular Mechanism

It is known that quinoline derivatives can interact with various biomolecules through binding interactions . These interactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-8-methylquinoline can be achieved through several methods. One common approach involves the chlorination of 4-hydroxy-8-methylquinoline using phosphoryl chloride and phosphorus pentachloride. This reaction yields 2,4-dichloro-8-methylquinoline, which upon acid hydrolysis produces 4-chloro-8-methylquinolin-2(1H)-one. Further heating with phosphorus pentasulfide converts it to this compound .

Industrial Production Methods: In an industrial setting, the preparation of this compound involves the use of large-scale reaction kettles. For instance, a mixture of chloro-2-nitrophenols and amino-phenol is stirred and heated to 90 degrees Celsius in the presence of hydrochloric acid. Methacrylaldehyde and glacial acetic acid are then added, followed by a reflux reaction. The resulting product is filtered, decolorized, and neutralized to obtain this compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-8-methylquinoline undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions:

    Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with nucleophiles such as sulfanyl, hydrazino, azido, and amino groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives, which are useful in various applications.

Major Products: The major products formed from these reactions include 4-substituted quinolinones and quinolinethiones, which have significant synthetic and pharmacological importance .

Comparison with Similar Compounds

  • 4-Chloro-8-methylquinolin-2(1H)-one
  • 4-Chloro-8-methylquinoline-2(1H)-thione
  • 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide

Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to other quinoline derivatives, it has shown potent antimicrobial and anticancer activities, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-chloro-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDPMZFATHZAIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80489637
Record name 4-Chloro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80489637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18436-73-2
Record name 4-Chloro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80489637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-8-methylquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Researchers often synthesize a series of quinoline derivatives with systematic structural modifications. [] By comparing the biological activity of these modified compounds against a specific target (e.g., enzyme or receptor), they can draw correlations between structural features and their impact on potency, selectivity, and other pharmacological properties. This information helps guide further optimization of the compounds for desired activities.

A: Computational methods are invaluable tools in drug discovery. For quinoline derivatives, researchers utilize techniques like molecular docking to simulate interactions with target proteins. [] They might also employ quantitative structure-activity relationship (QSAR) models to predict the activity of novel derivatives based on existing data. These computational approaches complement experimental findings and guide the design of more potent and selective compounds.

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